molecular formula C12H16O B6164760 2-(4-propylphenyl)propanal CAS No. 68790-20-5

2-(4-propylphenyl)propanal

Cat. No.: B6164760
CAS No.: 68790-20-5
M. Wt: 176.3
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Description

2-(4-propylphenyl)propanal is an organic compound belonging to the class of aldehydes It is characterized by the presence of a propyl group attached to the phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-propylphenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-propylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-propylbenzaldehyde. This process utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-propylphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 2-(4-propylphenyl)propanoic acid.

    Reduction: 2-(4-propylphenyl)propanol.

    Substitution: 2-(4-nitropropylphenyl)propanal (in the case of nitration).

Scientific Research Applications

2-(4-propylphenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a model compound for studying the reactivity and behavior of aldehydes in biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(4-propylphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including those involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Propanal: A simpler aldehyde with a similar structure but lacking the phenyl and propyl groups.

    4-propylbenzaldehyde: Similar to 2-(4-propylphenyl)propanal but with an aldehyde group directly attached to the phenyl ring.

    2-(4-nitrophenyl)propanal: Similar structure but with a nitro group instead of a propyl group.

Uniqueness

This compound is unique due to the presence of both the propyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

68790-20-5

Molecular Formula

C12H16O

Molecular Weight

176.3

Purity

95

Origin of Product

United States

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